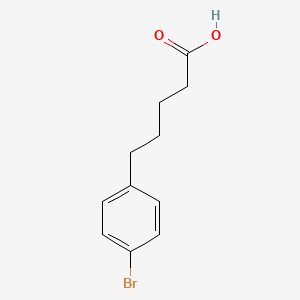

5-(4-bromophenyl)pentanoic Acid

Description

Overview and Structural Context within Pentanoic Acid Derivatives

5-(4-Bromophenyl)pentanoic acid belongs to the larger class of pentanoic acid derivatives. drugbank.com The core of its structure is a five-carbon pentanoic acid chain. What distinguishes it is the substitution of a hydrogen atom on the fifth carbon with a 4-bromophenyl group. This group consists of a benzene (B151609) ring where a bromine atom is attached at the fourth position (para position) relative to the point of attachment of the pentanoic acid chain. guidechem.comnih.gov The presence of the bromine atom, a halogen, significantly influences the electronic properties and reactivity of the phenyl ring. The carboxylic acid group (-COOH) at the other end of the pentyl chain is a key functional group that allows for a variety of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| CAS Number | 22647-95-6 |

| Appearance | White crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| Density | Not available |

| This table is populated with data from multiple sources. guidechem.comchemicalbook.com |

Significance in Contemporary Organic and Medicinal Chemistry Research

The bifunctional nature of this compound makes it a versatile building block in organic synthesis. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, allowing for the extension of the molecular framework. Simultaneously, the bromo-substituted phenyl ring is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon or carbon-heteroatom bonds where the bromine atom was previously located.

In the field of medicinal chemistry, derivatives of this compound are of interest for the development of new therapeutic agents. For instance, the related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is a key intermediate in the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension. google.com While not a direct precursor, the synthesis of such complex molecules often involves intermediates that share structural motifs with this compound, highlighting its importance as a scaffold in drug discovery and development. Research into similar structures, such as 5-(pyrazol-4-yl) pentanoic acids, further demonstrates the utility of pentanoic acid derivatives in creating novel compounds with potential biological activity. nih.gov

The synthesis of enantiomerically pure derivatives, such as (S)-3-(4-bromophenyl)butanoic acid, showcases the importance of controlling stereochemistry in the development of pharmaceutical compounds. orgsyn.orgorgsyn.org The methods developed for these related molecules can often be adapted for the synthesis and modification of this compound and its derivatives.

Table 2: Selected Research Applications and Related Compounds

| Application/Related Compound | Description |

| Macitentan Intermediate Synthesis | 5-(4-bromophenyl)-4,6-dichloropyrimidine, a structurally related compound, is a crucial intermediate in the synthesis of the drug Macitentan. google.com |

| Enantioselective Synthesis | Methods have been developed for the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a valuable building block for the pharmaceutical industry. orgsyn.orgorgsyn.org |

| Pyrazolyl Pentanoic Acid Derivatives | Research has explored the synthesis of 5-(pyrazol-4-yl) pentanoic acid derivatives, which are of interest for their potential biological activities. nih.gov |

| Fluorinated Analogues | The synthesis of related compounds like 5-(3-Bromo-4-fluorophenyl)pentanoic acid has been reported, indicating interest in exploring the effects of different halogen substitutions. chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWILUDBFIBDCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22647-95-6 | |

| Record name | 5-(4-bromophenyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 4 Bromophenyl Pentanoic Acid and Its Analogs

Strategic Approaches to Carbon-Carbon Bond Formation

The creation of the carbon skeleton of 5-(4-bromophenyl)pentanoic acid and its analogs relies on robust and efficient carbon-carbon bond-forming reactions. Several key methodologies have been developed to achieve this, each with its own advantages and specific applications.

Grignard Reagent-Mediated Coupling Reactions

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. youtube.com The reaction of a Grignard reagent derived from a brominated aromatic compound with a suitable electrophile can be a key step in the synthesis of this compound. For instance, phenylmagnesium bromide, a common Grignard reagent, can be prepared from bromobenzene (B47551) and magnesium metal. youtube.com This reagent can then react with various electrophiles to form new carbon-carbon bonds. youtube.comyoutube.com In a relevant synthesis, a Grignard reagent can be reacted with a molecule containing a five-carbon chain with a terminal electrophilic group to construct the basic framework of the target molecule. The versatility of Grignard reagents allows for the synthesis of a variety of analogs by changing either the Grignard reagent or the electrophilic coupling partner. youtube.com

Table 1: Examples of Grignard Reagent-Mediated Reactions

| Grignard Reagent | Electrophile | Product Type |

| Phenylmagnesium bromide | Carbon dioxide | Benzoic acid youtube.commiracosta.edu |

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol miracosta.edu |

| Alkyl/Aryl magnesium halide | Epoxide | Primary, secondary, or tertiary alcohol youtube.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

The synthesis of this compound analogs can be achieved through Suzuki-Miyaura coupling. For example, a key intermediate, (S)-3-(4-bromophenyl)butanoic acid, has been synthesized on a large scale using a rhodium-catalyzed asymmetric Michael addition of 4-bromophenylboronic acid to ethyl crotonate. orgsyn.org This demonstrates the power of using boronic acids in stereoselective C-C bond formation. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis. researchgate.netnih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. nih.govnih.gov

Table 2: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

| Reactants | Organoboron compound (e.g., boronic acid) and an organic halide (e.g., aryl bromide). libretexts.org |

| Catalyst | Typically a palladium(0) complex with phosphine (B1218219) or N-heterocyclic carbene ligands. nih.gov |

| Base | Required for the transmetalation step. Common bases include carbonates, hydroxides, and phosphates. |

| Scope | Broad scope, tolerating a wide range of functional groups. nih.gov |

Direct Alkylation and Related Functionalization Strategies

Direct alkylation of arylacetic acids presents a more atom-economical approach to synthesizing α-arylalkanoic acids. udl.cat This strategy avoids the pre-functionalization often required in other methods. A highly enantioselective direct alkylation of arylacetic acids has been developed using a chiral lithium amide as a stereodirecting agent. nih.gov This method is operationally simple and circumvents the need for traditional chiral auxiliaries. nih.gov

Another approach involves the O-alkylation of N-acetylneuraminic acid derivatives, demonstrating the utility of alkylation in modifying complex molecules. nih.gov The synthesis of this compound could potentially be achieved by the direct alkylation of a suitable 4-bromophenylacetic acid derivative with a five-carbon electrophile.

Multi-Component Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the starting materials. nih.govnih.gov This approach offers significant advantages in terms of step economy and molecular diversity. nih.govnih.gov

While a direct MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs are highly relevant for the synthesis of its complex analogs. For example, the Ugi four-component reaction can assemble complex peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.com Palladium-catalyzed multicomponent reactions have also been developed for the synthesis of various heterocyclic compounds, including furan (B31954) derivatives. mdpi.com The development of a novel MCR could provide a highly convergent and efficient route to this compound and its analogs.

Functional Group Interconversions and Modifications in Synthetic Routes

The ability to transform one functional group into another is a fundamental aspect of organic synthesis, allowing for the strategic manipulation of a molecule's reactivity and properties. solubilityofthings.comnumberanalytics.comfiveable.me

Reductions and Oxidations

Redox reactions are central to functional group interconversions. solubilityofthings.com For instance, the synthesis of 5-bromopentanoic acid can be achieved through the oxidation of cyclopentanone. chemicalbook.com In the context of synthesizing analogs, a carboxylic acid can be reduced to an alcohol, which can then be further modified. Conversely, an alcohol can be oxidized to an aldehyde or a carboxylic acid. These transformations are crucial for introducing or modifying the pentanoic acid side chain of the target molecule.

For example, in a multi-step synthesis, a ketone could be reduced to a secondary alcohol, which could then be transformed into a better leaving group for a subsequent substitution reaction. The choice of oxidizing or reducing agent is critical to ensure selectivity and avoid unwanted side reactions.

Table 3: Common Functional Group Interconversions

| Initial Functional Group | Target Functional Group | Reagent/Reaction Type |

| Carboxylic Acid | Ester | Fischer Esterification solubilityofthings.com |

| Amine | Amide | Acylation solubilityofthings.com |

| Alkyl Halide | Alcohol | Nucleophilic Substitution solubilityofthings.com |

| Alcohol | Alkyl Halide | Various (e.g., SOCl₂, PBr₃) vanderbilt.edu |

| Aldehyde/Ketone | Alcohol | Reduction (e.g., NaBH₄, LiAlH₄) numberanalytics.com |

| Alcohol | Aldehyde/Ketone | Oxidation (e.g., PCC, Swern) numberanalytics.com |

Carboxylic Acid and Aryl Bromide Manipulations

The dual functionality of this compound, featuring both a carboxylic acid and an aryl bromide group, allows for a wide range of chemical modifications to produce diverse analogs.

The carboxylic acid group can be converted into various derivatives. For instance, esterification can be achieved under neutral conditions using triarylphosphites and N-iodosuccinimide, offering a green method for producing aryl esters. rsc.org Standard procedures can also yield amides, acyl halides, or be reduced to the corresponding alcohol, providing multiple pathways for further functionalization.

The aryl bromide moiety is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. A notable advancement is the direct α-arylation of carboxylic acids with aryl bromides. nih.gov This method avoids the need for protecting and deprotecting the carboxylic acid group, a common requirement in traditional syntheses. nih.gov This process is tolerant of a wide array of functional groups on the aryl bromide, including electron-donating and electron-withdrawing substituents, as well as base-sensitive groups like esters and ketones. nih.gov

Table 1: Examples of Aryl Bromide Manipulations in the Synthesis of Arylated Carboxylic Acids Illustrative data based on analogous reactions.

| Coupling Reaction | Reagent/Catalyst System | Bond Formed | Potential Analog Structure |

|---|---|---|---|

| Suzuki Coupling | Pd Catalyst, Boronic Acid/Ester | C-C (Aryl-Aryl) | 5-(biphenyl-4-yl)pentanoic acid |

| Heck Coupling | Pd Catalyst, Alkene | C-C (Aryl-Vinyl) | 5-(4-vinylphenyl)pentanoic acid |

| Sonogashira Coupling | Pd/Cu Catalysts, Alkyne | C-C (Aryl-Alkynyl) | 5-(4-(phenylethynyl)phenyl)pentanoic acid |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine | C-N (Aryl-Amine) | 5-(4-(phenylamino)phenyl)pentanoic acid |

| α-Arylation | Pd Catalyst, Silyl Ketene Acetal | C-C (Aryl-α-Carbon) | 2-(4-bromophenyl)-5-phenylpentanoic acid |

Furthermore, aryl halides can undergo palladium-catalyzed hydroxycarbonylation at room temperature and atmospheric pressure to yield aromatic carboxylic acids, a process that is operationally simple and scalable. organic-chemistry.org This method can also be extended to a one-pot synthesis of aromatic esters. organic-chemistry.org

Asymmetric Synthesis and Enantioselective Approaches

While this compound is achiral, many of its potential derivatives, especially those with substitutions on the pentanoic acid chain, are chiral. The synthesis of single enantiomers is critical in drug development, as different enantiomers can have distinct biological activities. youtube.com

A prominent method for achieving enantioselectivity is through asymmetric catalysis. For example, the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, an analog of the target compound, has been demonstrated. orgsyn.org This synthesis utilizes a rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to ethyl crotonate, employing (R)-BINAP as a chiral ligand to achieve high enantioselectivity. orgsyn.org The resulting ester is then hydrolyzed to the desired chiral carboxylic acid. orgsyn.org

Another strategy involves the use of chiral auxiliaries. An achiral carboxylic acid can be reacted with a chiral molecule, which then directs the stereochemistry of a subsequent reaction before being cleaved off. This approach, however, is often less atom-economical than catalytic methods.

Recent advancements also include the use of engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), for the direct asymmetric synthesis of β-branched aromatic α-amino acids from cinnamic acid analogs. nih.gov Such biocatalytic methods offer a highly attractive and efficient route to chiral building blocks. nih.gov Photoredox-mediated processes using chiral N-sulfinyl imines also provide an atom-economical, redox-neutral pathway to a variety of functionalized unnatural α-amino acids. rsc.org

Table 2: Comparison of Enantioselective Methods for Arylalkanoic Acid Synthesis Illustrative data based on analogous reactions.

| Method | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | Rhodium/(R)-BINAP | >99% ee orgsyn.org | High enantioselectivity, catalytic. | Requires specific catalyst/ligand systems. |

| Chiral Auxiliary | (S)-(+)-2-phenylglycinol orgsyn.org | High diastereoselectivity | Reliable, well-established. | Stoichiometric use of chiral auxiliary, extra protection/deprotection steps. |

| Enzymatic Resolution | Lipase | Variable, can be >99% | Mild conditions, high selectivity. | Often limited to specific substrates, separation of enantiomers required. |

| Asymmetric Hydrogenation | Ruthenium/Chiral Ligand | >95% ee | High efficiency and turnover. | Requires a suitable unsaturated precursor. |

Green Chemistry Considerations and Scalability in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound and its analogs, this involves optimizing for atom economy, using safer solvents, and employing catalytic methods over stoichiometric reagents. nih.gov

The direct α-arylation of carboxylic acids is a greener approach as it eliminates the need for protection and deprotection steps, which generate waste. nih.gov Similarly, using catalytic amounts of palladium for cross-coupling and carbonylation reactions aligns with green chemistry principles by reducing metal waste. organic-chemistry.org The use of water as a solvent in some synthetic steps, as seen in the large-scale synthesis of an analog, also contributes to a greener process. orgsyn.org

Scalability is a crucial factor for transitioning a synthetic route from the laboratory to industrial production. researchgate.net A scalable process must be cost-effective, safe, and robust. The reported large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid demonstrates a process that is both efficient and scalable, yielding the product in high purity and enantiomeric excess. orgsyn.org The use of high hydrostatic pressure (barochemistry) is an emerging non-traditional activation method that is well-suited for industrial production and can contribute to greener synthetic processes. rsc.org The development of synthetic routes that avoid harsh reagents or gaseous reactants, such as using sodium formate (B1220265) as a carboxylation agent in visible-light-mediated reactions, also improves safety and scalability. organic-chemistry.org

The development of one-pot syntheses, where multiple reaction steps are performed in the same vessel, can significantly improve efficiency and reduce waste by minimizing solvent use and purification steps. For example, a one-pot hydroxycarbonylation followed by alkylation allows for the convenient synthesis of aromatic esters from aryl halides. organic-chemistry.org

Chemical Reactivity and Transformative Processes of 5 4 Bromophenyl Pentanoic Acid

Electrophilic and Nucleophilic Reactions of the Pentanoic Acid Moiety

The carboxylic acid group is a key functional group that can undergo a variety of reactions. The carbonyl carbon is electrophilic, meaning it is susceptible to attack by nucleophiles. Conversely, the hydroxyl oxygen has lone pairs of electrons and can act as a nucleophile. youtube.com These characteristics are central to the reactivity of the pentanoic acid portion of the molecule.

Common reactions at the carboxylic acid site include:

Deprotonation: As an acid, it readily reacts with bases to form a carboxylate salt.

Nucleophilic Acyl Substitution: The hydroxyl group can be replaced by other nucleophiles. This class of reactions is fundamental to the formation of esters, amides, and acid halides. youtube.comnih.gov The reaction typically proceeds through a tetrahedral intermediate. youtube.com

Aromatic Substitutions and Transformations Involving the Bromophenyl Group

The bromophenyl group is an aryl halide, and its reactivity is dominated by the presence of the bromine atom and the aromatic ring. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. fiveable.me However, it is the C-Br bond that is most commonly targeted for transformations.

The bromine atom on the phenyl ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Some of the most important cross-coupling reactions applicable to 5-(4-bromophenyl)pentanoic acid include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds or introducing new alkyl or vinyl groups.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key method for the synthesis of arylamines.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to form a new carbon-carbon bond with the aryl bromide. nih.gov

The table below summarizes representative conditions for these types of reactions, although specific conditions for this compound may vary.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl (B1667301) derivative |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted alkene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine derivative |

| Kumada | Grignard reagent | NiCl₂(dppp) | Alkyl/Aryl substituted benzene (B151609) |

This table provides generalized conditions. Optimization for this compound would be necessary.

The bromine atom in this compound can be exchanged for another halogen, most commonly iodine or fluorine. The Finkelstein reaction, for example, can be used to convert aryl bromides to aryl iodides using an iodide salt, often with a copper catalyst. The introduction of fluorine can be more challenging but can be achieved using specialized fluorinating agents. These exchanges alter the reactivity of the aromatic ring, for instance, making it more suitable for certain subsequent coupling reactions.

Derivatization Strategies for Enhanced Functionality and Analysis

Derivatization of this compound at its carboxylic acid terminus is a common strategy to modify its properties or to prepare it for further reactions or analysis.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (like sulfuric acid) or a coupling agent yields the corresponding ester. This is a reversible reaction, and often water is removed to drive it to completion. The use of coupling reagents can facilitate the reaction under milder conditions. nih.govtcichemicals.com

Amidation: The formation of an amide bond is achieved by reacting the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Direct amidation at high temperatures is also possible but can be less efficient.

The following table shows examples of reagents used in esterification and amidation.

| Transformation | Reagent(s) | Product |

| Esterification | Methanol, H₂SO₄ | Methyl 5-(4-bromophenyl)pentanoate |

| Amidation | Thionyl chloride, then Ammonia (B1221849) | 5-(4-bromophenyl)pentanamide |

| Amidation | Aniline, EDC, HOBt | N-phenyl-5-(4-bromophenyl)pentanamide |

Hydrazone and imine functionalities are typically formed from aldehydes and ketones. To generate these from this compound, the carboxylic acid first needs to be converted into a suitable precursor.

One common pathway involves the formation of a hydrazide. The carboxylic acid is first converted to an ester (e.g., a methyl ester) and then reacted with hydrazine (B178648) (N₂H₄) to form 5-(4-bromophenyl)pentanohydrazide. This hydrazide can then be condensed with a wide variety of aldehydes and ketones to form the corresponding hydrazones. nih.govdergipark.org.trresearchgate.net Hydrazones are a class of compounds with a C=N-N linkage and are known for their diverse biological activities. nih.gov

The general scheme for hydrazone formation is as follows:

Esterification: this compound + ROH → 5-(4-bromophenyl)pentanoate

Hydrazinolysis: 5-(4-bromophenyl)pentanoate + N₂H₄ → 5-(4-bromophenyl)pentanohydrazide

Condensation: 5-(4-bromophenyl)pentanohydrazide + R'C(=O)R'' → Hydrazone derivative

This multi-step process allows for the introduction of a wide range of substituents (R' and R'') via the aldehyde or ketone, leading to a large library of potential derivatives.

Oxidative Cleavage and Related Degradation Mechanisms

The chemical structure of this compound, featuring a substituted aromatic ring and a saturated alkyl carboxylic acid chain, presents multiple sites for oxidative transformations. The reactivity of the molecule is dictated by the interplay of these functional groups under various oxidative conditions. Degradation can occur at the alkyl side chain or, under more forceful conditions, through the cleavage of the aromatic ring itself.

The alkyl side chain of an alkylbenzene can be susceptible to oxidation. openstax.orgpearson.comleah4sci.comnumberanalytics.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize an alkyl side chain attached to a benzene ring to a carboxylic acid group. openstax.orgleah4sci.comscribd.com This reaction typically proceeds if there is at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position). openstax.org The mechanism is understood to be complex, involving the formation of a benzylic radical as a key intermediate. openstax.orgnumberanalytics.com For this compound, the carbon atom at the benzylic position (C-5 of the pentanoic acid chain) is a methylene (B1212753) group (-CH₂-), which possesses the requisite benzylic hydrogens. Therefore, under strong oxidizing conditions, the pentanoic acid side chain could potentially undergo cleavage.

Conversely, the benzene ring itself is notably resistant to oxidation due to its aromatic stability. openstax.org It remains inert to many common oxidizing agents that readily cleave carbon-carbon double bonds in alkenes. openstax.org However, under harsh reaction conditions, the aromatic ring can be forced to undergo oxidative cleavage. Ozonolysis is a powerful method for cleaving carbon-carbon multiple bonds, including those within an aromatic system. jst.go.jpmsu.eduucla.edureddit.com The ozonolysis of benzene and its derivatives can lead to the formation of smaller, oxygenated fragments. jst.go.jpstackexchange.com For instance, the ozonolysis of benzene, followed by a reductive work-up, yields glyoxal. stackexchange.com In the case of this compound, ozonolysis would be expected to degrade the aromatic ring, leading to a complex mixture of products. The presence of the bromine atom and the carboxylic acid group would likely influence the reaction pathway and the nature of the resulting degradation products.

The presence of the bromo-substituent on the aromatic ring can also influence its degradation. Studies on the catalytic destruction of brominated aromatic compounds have shown that they can be modified or broken down under specific catalytic and thermal conditions. nih.gov For example, passing the vapor of tetrabromobisphenol A (TBBPA) over certain catalysts can lead to debromination and cleavage of the molecule into smaller phenolic compounds. nih.gov While these conditions are extreme, they indicate potential pathways for the degradation of the 4-bromophenyl moiety of the target compound.

Table 1: Potential Oxidative Degradation Pathways for this compound

| Reactive Site | Oxidizing Agent/Condition | Potential Products | Supporting Evidence |

| Alkyl Side Chain | Strong oxidizing agents (e.g., KMnO₄) | 4-Bromobenzoic acid and other smaller carboxylic acids | Oxidation of alkylbenzenes to benzoic acids. openstax.orgleah4sci.com |

| Aromatic Ring | Ozone (O₃) followed by work-up | Complex mixture of aliphatic carbonyl compounds | Ozonolysis of benzene and its derivatives. jst.go.jpstackexchange.com |

| Bromo-substituent | Catalytic/thermal conditions | Debromination and cleavage into phenolic compounds | Catalytic destruction of brominated aromatic compounds. nih.gov |

Cyclization Reactions

The structure of this compound, with a carboxylic acid group at the terminus of a five-carbon chain attached to an aromatic ring, is well-suited for intramolecular cyclization reactions. One of the most significant of these is the intramolecular Friedel-Crafts acylation, which leads to the formation of a tetralone derivative.

This type of reaction involves the formation of an acylium ion from the carboxylic acid (or its corresponding acid chloride) in the presence of a strong acid catalyst. The electrophilic acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the closure of a six-membered ring. The product of the intramolecular Friedel-Crafts acylation of this compound would be a substituted tetralone.

The synthesis of tetralones from phenylalkanoic acids is a well-established transformation in organic synthesis. nih.govwikipedia.orgsemanticscholar.orgorganic-chemistry.org A variety of acid catalysts can be employed to facilitate this reaction, with polyphosphoric acid (PPA) and methanesulfonic acid being common choices for the direct cyclization of the carboxylic acid. wikipedia.org Alternatively, the carboxylic acid can be converted to the more reactive acid chloride, which can then undergo cyclization under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). wikipedia.orgmasterorganicchemistry.com More modern methods have also utilized catalysts like triflic acid. nih.gov

The position of the cyclization on the aromatic ring is directed by the existing substituents. In the case of this compound, the bromine atom is an ortho-, para-director. Since the para position is already occupied by the pentanoic acid chain, the intramolecular acylation would be expected to occur at one of the ortho positions relative to the bromine atom.

It is important to note that while halolactonization is a common cyclization reaction for unsaturated carboxylic acids, it is not applicable to this compound as the alkyl chain is saturated and lacks a carbon-carbon double bond necessary for the initial halonium ion formation.

Table 2: Key Aspects of Intramolecular Friedel-Crafts Acylation of this compound

| Feature | Description |

| Reaction Type | Intramolecular Friedel-Crafts Acylation |

| Starting Material | This compound |

| Expected Product | Substituted Tetralone |

| Common Catalysts | Polyphosphoric acid (PPA), Methanesulfonic acid, Aluminum chloride (AlCl₃) wikipedia.org, Triflic acid nih.gov |

| Mechanism | Formation of an acylium ion followed by electrophilic aromatic substitution |

| Regioselectivity | Acylation occurs at the position ortho to the bromo substituent |

Mechanistic Investigations of Reactions Involving 5 4 Bromophenyl Pentanoic Acid

Elucidation of Reaction Pathways and Intermediates

The conversion of 5-(4-bromophenyl)pentanoic acid to 7-bromo-3,4-dihydronaphthalen-1(2H)-one is a classic example of an intramolecular Friedel-Crafts acylation. This reaction pathway is generally facilitated by a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which plays a crucial role in the activation of the carboxylic acid moiety. masterorganicchemistry.com

The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This is followed by the loss of a water molecule to generate a highly reactive electrophilic species known as an acylium ion. This intermediate is a key player in the reaction pathway, poised for electrophilic attack on the electron-rich aromatic ring.

The intramolecular nature of this reaction is a significant advantage. The pentanoic acid side chain holds the reactive acylium ion in close proximity to the phenyl ring, promoting the cyclization process over potential intermolecular reactions. The acylium ion then attacks the aromatic ring, typically at the ortho position to the alkyl chain due to electronic and steric factors, forming a new carbon-carbon bond and a six-membered ring. This electrophilic aromatic substitution step transiently disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

The final step in the reaction pathway is the rearomatization of the ring. A base, which can be the conjugate base of the acid catalyst or another species in the reaction mixture, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the phenyl ring and yields the final product, 7-bromo-3,4-dihydronaphthalen-1(2H)-one.

Table 1: Key Intermediates in the Intramolecular Friedel-Crafts Acylation of this compound

| Intermediate | Structure | Description |

| Protonated Carboxylic Acid | [Insert representative structure] | The initial activated form of the starting material. |

| Acylium Ion | [Insert representative structure] | The key electrophilic species that attacks the aromatic ring. |

| Sigma Complex (Arenium Ion) | [Insert representative structure] | The resonance-stabilized carbocation formed during the electrophilic aromatic substitution. |

Kinetic Studies and Thermodynamic Parameters

While specific kinetic and thermodynamic data for the intramolecular cyclization of this compound are not extensively documented in publicly available literature, general principles of Friedel-Crafts acylations provide a framework for understanding these aspects. The rate of this reaction is dependent on several factors, including the concentration of the substrate and the catalyst, the temperature, and the nature of the solvent.

Thermodynamically, the intramolecular Friedel-Crafts acylation is generally a favorable process, driven by the formation of a stable, fused bicyclic ring system and the restoration of aromaticity in the final product. The formation of a six-membered ring, as in the case of the tetralone product, is entropically and enthalpically favored over the formation of smaller or larger rings in many cases. masterorganicchemistry.com

Table 2: Plausible Reaction Conditions for the Cyclization of this compound

| Catalyst | Temperature (°C) | Reaction Time (hours) | Plausible Yield (%) |

| Polyphosphoric Acid (PPA) | 80-100 | 2-4 | High |

| Methanesulfonic Acid (MSA) | 60-80 | 3-6 | Moderate to High |

| Aluminum Chloride (AlCl₃) | 0-25 | 1-3 | Moderate |

Note: The yield percentages are illustrative and based on general outcomes for similar reactions.

Influence of Substituents on Reaction Mechanisms

The presence of the bromine atom on the phenyl ring of this compound has a notable influence on the reaction mechanism, primarily through its electronic effects. Bromine is an electron-withdrawing group via induction but an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions due to its ability to donate a lone pair of electrons through resonance.

In the context of the intramolecular Friedel-Crafts acylation, the deactivating inductive effect of the bromine atom makes the aromatic ring less nucleophilic compared to unsubstituted benzene (B151609). This results in a slower reaction rate compared to the cyclization of 5-phenylpentanoic acid under identical conditions.

Despite its deactivating nature, the bromine atom directs the incoming electrophile (the acylium ion) to the ortho and para positions. Since the para position is already occupied by the pentanoic acid side chain, the cyclization is directed to the ortho position. This regioselectivity is a key consequence of the substituent's influence.

The electronic effect of the bromo substituent can be quantified by comparing the reaction rates of a series of para-substituted 5-phenylpentanoic acids. While specific data for the bromo- aalogue is scarce, studies on similar systems generally show a decrease in reaction rate with increasing electron-withdrawing strength of the substituent.

Table 3: Relative Reactivity of Substituted 5-Phenylpentanoic Acids in Intramolecular Friedel-Crafts Acylation (Illustrative)

| Substituent (at para-position) | Electronic Effect | Expected Relative Rate |

| -OCH₃ | Electron-donating | Fastest |

| -CH₃ | Electron-donating | Faster |

| -H | Neutral | Reference |

| -Br | Electron-withdrawing | Slower |

| -NO₂ | Strongly electron-withdrawing | Slowest |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, such as Density Functional Theory (DFT), can elucidate electron distribution, molecular orbital energies, and reactivity descriptors. For 5-(4-bromophenyl)pentanoic acid, such calculations would provide invaluable insights into its chemical behavior.

Detailed quantum chemical studies on this compound are not prominently featured in the available literature. However, the application of these methods would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated.

Key calculated electronic properties would include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. The carboxylic acid group would be expected to be an electron-rich region, susceptible to electrophilic attack, while the bromine atom would influence the electronic landscape of the phenyl ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and their energy gap, are crucial indicators of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

The following table illustrates the types of data that would be generated from quantum chemical calculations for this compound. The values presented are hypothetical and for illustrative purposes.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Negative at carboxyl, Positive on H of COOH | Identifies regions prone to electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule. For this compound, MD simulations would be particularly useful for exploring the flexibility of the pentanoic acid chain and the rotational freedom of the bromophenyl group.

While specific MD simulation studies on this compound are not readily found, the methodology would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a series of time steps. This would generate a trajectory of the molecule's motion.

Key insights from MD simulations would include:

Conformational Landscape: Analysis of the simulation trajectory would reveal the preferred conformations of the molecule, including the orientation of the carboxylic acid group relative to the phenyl ring and the various conformations of the alkyl chain.

Solvation Effects: MD simulations can model how water molecules arrange around the solute, providing information about its hydration and solubility.

In Silico Predictions for Chemical Properties and Reaction Outcomes

In silico methods encompass a wide range of computational tools used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of a compound. These predictions are crucial in the early stages of drug discovery and chemical research to prioritize compounds with desirable properties.

For this compound, various online platforms and software can be used to estimate its properties based on its chemical structure. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties.

Below is a table of predicted physicochemical and ADME properties for this compound, generated using computational models.

| Property | Predicted Value | Method/Software (Illustrative) |

| Molecular Weight | 273.13 g/mol | - |

| LogP (octanol-water partition coefficient) | 3.2 | ALOGPS |

| Water Solubility | 0.15 g/L | ESOL |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 5 | - |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | - |

| Lipinski's Rule of Five | 0 violations | - |

These in silico predictions suggest that this compound has drug-like properties according to Lipinski's rule of five, indicating good potential for oral bioavailability.

Molecular Docking and Binding Mode Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Specific molecular docking studies for this compound are not widely reported. However, its structure, featuring a carboxylic acid and a bromophenyl group, suggests potential interactions with a variety of biological targets. For instance, the carboxylic acid moiety could form hydrogen bonds or salt bridges with amino acid residues in a protein's active site, while the bromophenyl group could engage in hydrophobic or halogen bonding interactions.

A hypothetical molecular docking study of this compound against a potential target, such as a cyclooxygenase (COX) enzyme, could reveal the following:

Binding Affinity: A calculated binding energy (e.g., in kcal/mol) that estimates the strength of the interaction. A more negative value typically indicates a stronger binding.

Binding Pose: The predicted three-dimensional orientation of the ligand within the receptor's binding site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

The following table illustrates the kind of data that would be generated from a molecular docking study.

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen bond with Arg120, Pi-Alkyl with Tyr355, Hydrogen bond with Ser530 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -8.2 | His323, His449, Tyr473 | Hydrogen bonds with His323 and His449, Pi-Pi stacking with Tyr473 |

Such studies would be crucial in guiding the experimental validation of this compound as a potential modulator of these or other biological targets.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for the structural elucidation of 5-(4-bromophenyl)pentanoic acid, offering unambiguous evidence of its atomic and molecular composition.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The nominal molecular weight of this compound (C₁₁H₁₃BrO₂) is 257.12 g/mol . chemicalbook.com Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and related fragments, separated by two m/z units and having nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments. For instance, predicted HRMS data for adducts of a similar compound, 5-amino-5-(4-bromophenyl)pentanoic acid, show ions such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu Similar adducts would be expected for this compound, and their precise mass would confirm the molecular formula C₁₁H₁₃BrO₂.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₃BrO₂]⁺ | 256.01 | 258.01 |

| [M+H]⁺ | [C₁₁H₁₄BrO₂]⁺ | 257.02 | 259.02 |

| [M+Na]⁺ | [C₁₁H₁₃BrNaO₂]⁺ | 279.00 | 281.00 |

| [M-H]⁻ | [C₁₁H₁₂BrO₂]⁻ | 254.99 | 256.99 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent features are associated with the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and a strong, sharp carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. libretexts.org The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The para-substitution pattern on the aromatic ring typically gives rise to a strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region. The C-Br stretch is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Weak |

| C-H Bend (out-of-plane) | p-Substituted Ring | 800 - 850 | Strong |

| C-Br Stretch | Aryl Halide | 500 - 600 | Medium to Strong |

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of compound.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. An isocratic or gradient elution can be developed to achieve optimal separation from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~225 nm). The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) can also be used for the purity assessment of this compound, although it often requires derivatization. Carboxylic acids are polar and have low volatility, which can lead to poor peak shape and thermal degradation in a GC system. To overcome this, the carboxylic acid is typically converted into a more volatile ester, such as a methyl or ethyl ester, prior to analysis. researchgate.net

The derivatized sample is then injected into the GC, where it is vaporized and separated on a column with a suitable stationary phase (e.g., a mid-polar phase like 6% cyanopropyl; 94% polydimethylsiloxane). researchgate.net A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly powerful as it provides both separation and structural information, aiding in the identification of any impurities present.

Chiral Chromatography for Enantiomeric Purity Determination

The separation of enantiomers is a critical aspect of chiral drug development and analysis. For compounds like β-amino-β-(4-bromophenyl) propionic acid, a structurally related compound, a chiral liquid chromatographic method has been successfully developed. tsijournals.comtsijournals.com This highlights the applicability of similar techniques for this compound, should it exist as a racemic mixture.

A study on β-amino-β-(4-bromophenyl) propionic acid utilized a (R,R) Whelk-O1 column, which is a Pirkle-type or donor-acceptor chiral stationary phase (CSP). tsijournals.comtsijournals.com This type of CSP relies on interactions like π-π bonding, hydrogen bonding, and dipole-dipole interactions to achieve enantioseparation. unife.it The mobile phase composition is a key factor in achieving optimal resolution. For β-amino-β-(4-bromophenyl) propionic acid, a normal-phase system consisting of n-hexane, ethanol, trifluoroacetic acid, and isopropyl amine (95:05:0.1:0.025 v/v/v/v) proved effective. tsijournals.comtsijournals.com The inclusion of isopropyl amine was found to be crucial for improving chromatographic efficiency and resolution between the enantiomers. tsijournals.comtsijournals.com

The method was validated to be robust, with a resolution greater than 2.5 between the enantiomers. tsijournals.comtsijournals.com The limit of detection (LOD) and limit of quantification (LOQ) for the (R) and (S)-enantiomers of β-amino-β-(4-bromophenyl) propionic acid were determined to be 0.3 µg/mL and 1 µg/mL, respectively. tsijournals.com These findings suggest that a similar methodical approach could be employed to develop and validate a chiral HPLC method for the enantiomeric purity determination of this compound.

Table 1: Chromatographic Conditions for Enantiomeric Separation of a Related Compound

| Parameter | Condition |

| Chiral Stationary Phase | (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:05:0.1:0.025) |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

| Resolution | > 2.5 |

Advanced Derivatization Techniques for Analytical Applications

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific instrumental method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This technique can improve volatility, thermal stability, and detectability of the analyte. For carboxylic acids like this compound, derivatization is often employed to facilitate their analysis by GC-MS.

Common derivatization strategies for carboxylic acids include esterification and silylation. Esterification converts the carboxylic acid group into an ester, which is more volatile and less polar. gcms.cz Reagents like pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD). gcms.czresearchgate.net The reaction with PFBBr is typically carried out in the presence of a base to facilitate the nucleophilic attack of the carboxylate anion. researchgate.net

Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. researchgate.net The resulting TMS esters are more volatile and thermally stable, making them suitable for GC analysis. researchgate.net

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Technique | Reagent | Resulting Derivative | Analytical Advantage |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Enhanced sensitivity for ECD |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | Increased volatility and thermal stability for GC |

| Alkylation | Diphenyl diazomethane (B1218177) | Diphenylmethyl ester | Rapid derivatization for GC-MS analysis of perfluorinated carboxylic acids nih.gov |

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements and the matrix in which the analyte is present. For instance, a rapid derivatization method using diphenyl diazomethane has been developed for the quantitation of perfluorinated carboxylic acids in aqueous matrices, highlighting the ongoing innovation in this field. nih.gov

Stability and Degradation Studies in Research Settings

Stability testing is a critical component of drug development and chemical research, providing information on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways. researchgate.netnih.gov

For a compound like this compound, a forced degradation study would typically involve subjecting the compound to stress conditions including:

Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures. nih.gov

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room or elevated temperatures. researchgate.netnih.gov

Thermal Stress: Heating the solid compound or a solution of the compound at elevated temperatures. nih.gov

Photostability: Exposing the compound to light of specific wavelengths and intensities. nih.gov

The goal is to achieve a target degradation of approximately 5-20%. researchgate.netnih.gov Analytical techniques such as HPLC with UV or mass spectrometric detection are then used to separate and identify the parent compound and its degradation products. The development of a stability-indicating method ensures that the analytical procedure can accurately measure the decrease in the amount of the active substance due to degradation.

Understanding the degradation profile of this compound is essential for determining its intrinsic stability and for ensuring the reliability of analytical data generated in research settings. researchgate.net

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents/Parameters |

| Acid Hydrolysis | 0.1 M HCl, elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH, elevated temperature (e.g., 60°C) |

| Oxidation | 3% H₂O₂, room temperature or elevated temperature |

| Thermal | Dry heat (e.g., 70°C) or solution at elevated temperature |

| Photolytic | Exposure to UV and visible light |

Role of 5 4 Bromophenyl Pentanoic Acid As a Synthon in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates

5-(4-Bromophenyl)pentanoic acid serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a bromophenyl group, allows for diverse chemical transformations, making it a valuable synthon for constructing more complex molecular architectures.

One notable application is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. For instance, derivatives of this compound are key intermediates in the preparation of certain sartans. The synthesis of losartan (B1675146), a prominent angiotensin II receptor antagonist, involves the use of related brominated intermediates in palladium-catalyzed cross-coupling reactions. princeton.edu Similarly, the synthesis of other antihypertensive drugs like eprosartan (B1671555) and telmisartan (B1682998) involves multistep sequences where brominated phenyl derivatives are key components. nih.gov

The general strategy involves utilizing the carboxylic acid functionality for amide bond formation or other modifications, while the bromophenyl group provides a handle for carbon-carbon bond-forming reactions, such as the Suzuki or Heck couplings. This allows for the introduction of the characteristic biphenyl (B1667301) tetrazole moiety found in many sartan drugs. princeton.eduscilit.com

Furthermore, the core structure of this compound is found within various other pharmaceutical intermediates. For example, it is a precursor in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for the drug Macitentan. google.com The synthesis involves the esterification of p-bromophenylacetic acid, a closely related compound, followed by a series of reactions to form the pyrimidine (B1678525) ring. google.com

The versatility of this synthon is further highlighted by its use in creating libraries of compounds for drug discovery. The bromine atom can be readily displaced or transformed into other functional groups, enabling the generation of a wide array of derivatives for biological screening.

Interactive Data Table: Pharmaceutical Intermediates Derived from this compound and Related Structures

| Intermediate | Derived Drug Class | Key Synthetic Reaction |

| Biphenyl tetrazole derivatives | Angiotensin II Receptor Antagonists (Sartans) | Suzuki or Heck Coupling |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Endothelin Receptor Antagonists (e.g., Macitentan) | Cyclization and Chlorination |

| Various substituted benzimidazoles | Angiotensin II Receptor Antagonists | Alkylation and Cyclization |

Precursor in Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are less commonly documented than in pharmaceutical synthesis, its structural motifs and the synthetic methodologies it enables are relevant. The core structure, a phenylalkanoic acid, is a common feature in a variety of natural products with diverse biological activities.

For instance, the synthesis of long-chain fatty acids, some of which are natural products with potential biological activity, can involve building blocks with similar functionalities. The synthesis of (5Z)-5-pentacosenoic acid, a natural fatty acid, utilizes a bromo-functionalized starting material, though not identical to this compound, to construct the carbon chain. nih.gov The principles of chain elongation and functional group manipulation are transferable.

The value of this compound in this context lies more in its role as a model system and a source of versatile building blocks. The bromo- and carboxylic acid- functionalities allow for a wide range of synthetic transformations that are fundamental to the construction of complex natural product skeletons.

Contribution to the Development of New Synthetic Methodologies

The chemical reactivity of this compound and its derivatives has contributed to the advancement of synthetic organic chemistry. The presence of both a nucleophilic (via the carboxylate) and an electrophilic (at the aryl bromide) site, along with the potential for benzylic functionalization, makes it a useful substrate for exploring and optimizing new reactions.

A significant area of contribution is in the development of metal-catalyzed cross-coupling reactions. The bromo-aryl group is a classic substrate for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. Research into these reactions often utilizes substrates like this compound derivatives to test the efficacy of new catalysts, ligands, and reaction conditions. For example, the development of efficient palladium-catalyzed biaryl coupling methods for the synthesis of losartan relied on intermediates with a brominated phenyl group. princeton.edu

Furthermore, the synthesis of pyrazolyl pentanoic acid derivatives through a copper-catalyzed annulation/ring-opening cascade reaction showcases how related structures can be used to develop novel synthetic pathways. nih.gov While not directly using this compound, this research highlights the utility of pentanoic acid derivatives in creating complex heterocyclic systems. nih.gov

The development of methods for the large-scale, enantiomerically pure synthesis of related compounds, such as (S)-3-(4-bromophenyl)butanoic acid, also contributes to the broader field of asymmetric synthesis. orgsyn.orgorgsyn.org These methods, often involving catalytic asymmetric reactions, provide valuable tools for the synthesis of chiral building blocks for the pharmaceutical industry. orgsyn.orgorgsyn.org

Interactive Data Table: Synthetic Methodologies Involving this compound Derivatives

| Methodology | Reaction Type | Application |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | C-C bond formation, synthesis of biphenyls |

| Heck Reaction | Palladium-catalyzed olefination | C-C bond formation, synthesis of styrenes |

| Asymmetric Catalysis | Enantioselective reactions | Synthesis of chiral building blocks |

| Cascade Reactions | Multi-step one-pot synthesis | Efficient construction of complex molecules |

Exploration of Biological Activities of 5 4 Bromophenyl Pentanoic Acid and Its Derivatives in Vitro and Pre Clinical Research

In Vitro Studies on Cellular Models

Cellular models are fundamental tools in pre-clinical research, offering a controlled environment to study the effects of chemical compounds on biological processes. For 5-(4-bromophenyl)pentanoic acid and its derivatives, these studies are the first step in understanding their potential bioactivities.

The cytotoxic and antiproliferative potential of bromophenyl-containing compounds has been evaluated against various cancer cell lines. While direct studies on this compound are limited, research on structurally related molecules provides insight into the potential effects of this chemical scaffold.

For instance, a series of novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested for their anticancer activity against 58 human cancer cell lines. mdpi.com One of the most sensitive cell lines was the CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25% when treated with compound 4e from the series at a 10µM concentration. mdpi.com Another compound in the series, 4i, was effective against several cell lines, including SNB-75 (38.94% PGI) and the renal cancer cell line UO-31 (30.14% PGI). mdpi.com

Similarly, the cytotoxic effects of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) were assessed. This compound demonstrated notable activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 168.78 µM, leading to cell cycle arrest and apoptosis. mdpi.com The investigation of another related compound, 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one, revealed potent fungicidal activity against Candida albicans, causing damage to the cell membrane. nih.gov

Table 1: Cytotoxicity of Selected Bromophenyl-Containing Compounds

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | 41.25% PGI at 10µM | mdpi.com |

| 5-(3-Bromophenyl)-N-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | 38.94% PGI at 10µM | mdpi.com |

| 5-(3-Bromophenyl)-N-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal Cancer) | 30.14% PGI at 10µM | mdpi.com |

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Derivatives related to this compound have been investigated for their potential to modulate the activity of several key enzymes implicated in disease.

Histone Deacetylase 8 (HDAC8): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to cancer. nih.gov Valeric acid, which is structurally equivalent to pentanoic acid, has been identified as a potent inhibitor of histone deacetylases (HDACs). nih.gov The activity of HDAC8, a specific member of this family, can be modulated by redox signaling, where the formation of a disulfide bond under oxidizing conditions leads to a reversible loss of enzyme activity. nih.govnih.gov While direct inhibition by this compound has not been reported, its valeric acid backbone suggests a potential for interaction with HDAC enzymes.

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.gov Studies have identified various compounds that act as MAO-B inhibitors. For example, 5-hydroxy-2-methyl-chroman-4-one was found to be a reversible and competitive inhibitor of MAO-B with a Ki value of 0.896 µM. nih.gov Although this compound has not been specifically tested, the general field of MAO-B inhibition is an active area of research for structurally diverse small molecules.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in cellular damage and various pathologies, including neurodegenerative diseases. nih.gov Phenolic compounds and carboxylic acids are known for their antioxidant properties. nih.govnih.gov

Research on curcumin-melatonin hybrids, which share some structural similarities with functionalized pentanoic acids, has demonstrated significant antioxidant effects. One such hybrid, 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, was shown to reduce oxidative stress markers in cellular and animal models of Alzheimer's disease. nih.govresearchgate.net Studies on other phenolic acids have shown they can protect neuronal cells from hydrogen peroxide-induced toxicity by reducing ROS levels and upregulating antioxidant enzymes. nih.gov The presence of the phenyl ring in this compound suggests that it or its hydroxylated derivatives could potentially participate in modulating oxidative stress, an area that warrants further investigation.

Receptor Interaction Studies in Ligand Binding Assays

Ligand binding assays are essential for determining how a compound interacts with a specific biological receptor. These assays measure the affinity of a ligand for a receptor and can help to identify whether the compound acts as an agonist or an antagonist.

In the broader context of drug discovery, these assays are critical. For example, in the study of the human 5-HT₄ receptor, ligand binding assays using radiolabeled compounds like [³H]-GR113808 were performed on wild-type and mutant receptors to identify key amino acid residues involved in ligand binding. nih.govnih.gov These studies revealed that specific residues such as Serine 5.43 and Tyrosine 7.43 are crucial anchoring points for both agonists and antagonists. nih.gov

While no specific ligand binding assay data has been published for this compound, such studies would be a necessary step to determine if it interacts with specific G protein-coupled receptors, nuclear receptors, or other receptor types. The methodology used in the 5-HT₄ receptor studies provides a clear template for how the receptor-binding potential of this compound and its derivatives could be systematically evaluated.

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By making systematic modifications to a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.

For example, in the development of HIV-1 capsid binders, SAR studies of phenylalanine-containing peptidomimetics revealed that the phenylalanine core established crucial hydrophobic interactions within the protein's binding pocket, while an acylamino linker formed hydrogen bonds with specific amino acid residues like Asn57 and Gln63. mdpi.com

In the context of bromophenyl compounds, SAR studies on a series of 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones highlighted how changes in the acyl group affected antifungal activity against Candida albicans. nih.gov Similarly, research on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed how varying the N-aryl substituent significantly impacted their anticancer potency across different cell lines. mdpi.com These examples underscore the importance of SAR in optimizing the biological activity of a lead compound. For this compound, future SAR studies could involve modifying the length of the pentanoic acid chain, changing the position of the bromine atom on the phenyl ring, or introducing additional functional groups to explore and enhance its potential biological activities.

Pre-clinical In Vitro Assessments of Potential Biological Targets

The initial phase of drug discovery involves identifying potential biological targets with which a new compound might interact. For this compound, its structural components—a bromophenyl group and a pentanoic acid chain—suggest several plausible targets based on research into similar molecules.

The pentanoic (valeric) acid moiety is a known feature of histone deacetylase (HDAC) inhibitors. nih.gov This makes HDACs a primary potential target for this compound and its derivatives. In vitro enzymatic assays would be required to confirm and quantify any inhibitory activity against specific HDAC isoforms.

Furthermore, bromophenyl groups are present in a variety of bioactive compounds that target different proteins. For example, derivatives containing this moiety have been designed as inhibitors of Aurora A kinase, a protein involved in cell cycle regulation, making it a potential target in cancer therapy. mdpi.com Other research on bromophenyl-containing triazoles has suggested that they may exert their anticancer effects through the inhibition of tubulin polymerization. mdpi.com The broad range of activities seen in related compounds indicates that this compound could potentially interact with a variety of biological targets, and comprehensive in vitro screening is necessary to elucidate its specific molecular interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

| 3-(4-Bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one |

| Valeric acid (Pentanoic acid) |

| 5-hydroxy-2-methyl-chroman-4-one |

| 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide |

| [³H]-GR113808 |

| Phenylalanine |

| Curcumin |

Q & A

Q. Optimization Strategies :

- Catalyst selection (e.g., Pd/C loading) and solvent polarity influence reaction efficiency.

- Temperature control during reflux and pH adjustment during extraction minimize side products.

- Monitoring via TLC and NMR ensures reaction completion and purity .

What spectroscopic techniques are employed to characterize this compound, and how are the NMR spectra interpreted?

Q. Basic

- ¹H NMR (400 MHz, CDCl₃) : Peaks at δ 7.39 (d, J = 8.3 Hz, 2H) and δ 7.04 (d, 2H) correspond to aromatic protons. Aliphatic chain signals appear at δ 2.59 (t, J = 6.9 Hz, 2H), δ 2.34 (m, 2H), and δ 1.61–1.71 (m, 4H) .

- ¹³C NMR (101 MHz, CDCl₃) : Key signals include the carbonyl carbon (δ 179.3), aromatic carbons (δ 141.0, 131.5, 130.3), and chain carbons (δ 35.1, 33.8, 30.7, 24.3) .

Validation : Computational methods like TDDFT (used in similar compounds) predict λmax values for transient species, aiding spectral assignment .

How does the bromophenyl substituent influence the chemical reactivity of pentanoic acid derivatives in radical scavenging assays?

Q. Advanced

- Electronic Effects : The electron-withdrawing bromine stabilizes radical intermediates, potentially enhancing antioxidant activity. In seleno-analogs (e.g., 5-(phenylselanyl)pentanoic acid), phenyl groups facilitate dimer anion formation via 4Se–Se bonds .

- Computational Insights : M05-2X/6-311+G(d,p)/SMD-level calculations predict thermodynamic feasibility of radical adducts. Experimental validation via pulse radiolysis assesses scavenging efficiency against •OH, Br₂•⁻, and CO₃•⁻ radicals .

What strategies are recommended for incorporating this compound into larger pharmacologically active molecules?

Q. Advanced

- Coupling Reactions : The carboxylic acid group enables amidation or esterification. For example, it serves as a building block in synthesizing CaMKIIα modulators, requiring protecting groups (e.g., Boc) and Pd-mediated cross-couplings .

- Purification : Column chromatography or recrystallization removes unreacted starting materials.

- Biophysical Testing : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target binding affinity .

What are the solubility properties of this compound, and how do they affect experimental design?

Q. Basic

- Solubility Profile : Highly soluble in polar aprotic solvents (e.g., DMSO, CH₂Cl₂) and ethyl acetate; poorly soluble in water.